molecular formula C21H21Cl2N3O3S B11051935 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B11051935
M. Wt: 466.4 g/mol
InChI Key: JLPRWPPIUSTCCN-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, cyclopropylsulfamoyl, and indole moieties, making it a subject of interest for researchers.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichloro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide) . The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

properties

Molecular Formula

C21H21Cl2N3O3S

Molecular Weight

466.4 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H21Cl2N3O3S/c1-12-14(15-4-2-3-5-19(15)25-12)8-9-24-21(27)16-10-20(18(23)11-17(16)22)30(28,29)26-13-6-7-13/h2-5,10-11,13,25-26H,6-9H2,1H3,(H,24,27)

InChI Key

JLPRWPPIUSTCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)NC4CC4

Origin of Product

United States

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